
1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C24H18F2N4O2 and its molecular weight is 432.431. The purity is usually 95%.
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Biological Activity
1-(4-(2-fluorobenzamido)benzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a synthetic compound characterized by a complex structure that includes an imidazole ring, a carboxamide group, and fluorobenzamide moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase modulator, which plays a crucial role in various signaling pathways associated with cell growth and cancer progression.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₂F₂N₄O, with a molecular weight of approximately 314.3 g/mol. The presence of fluorine atoms in its structure enhances both the biological activity and solubility properties of the compound.
Research indicates that compounds with similar imidazole structures often exhibit significant pharmacological effects by interacting with specific protein kinases. These interactions can lead to inhibition or modulation of kinase activity, which is pivotal in cancer therapy and other proliferative diseases. The binding affinity of this compound to various kinases has been a focal point in understanding its therapeutic potential.
Biological Activity
The biological activity of this compound has been explored through various studies:
- Kinase Inhibition : Preliminary studies have shown that this compound can inhibit several kinases involved in cancer signaling pathways. For instance, it has demonstrated inhibitory effects on the PI3K/Akt and MAPK pathways, which are critical for cell proliferation and survival.
- Anti-cancer Properties : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Target Kinases | Effect |
---|---|---|
Kinase Inhibition | PI3K/Akt | Inhibition of cell proliferation |
Cytotoxicity | Various Cancer Cell Lines | Induction of apoptosis |
Cell Cycle Regulation | Cyclin-dependent Kinases | Arrest at G1/S phase |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration), suggesting potent anti-cancer activity.
- Leukemia Model : In a murine model of leukemia, administration of this compound led to decreased tumor burden and improved survival rates compared to controls. The study attributed this effect to the compound's ability to induce apoptosis via activation of caspase pathways.
Research Findings
Recent advancements in research have focused on optimizing the structure of this compound for enhanced potency and selectivity. Structure-activity relationship (SAR) studies have identified key functional groups that contribute to its biological efficacy.
Table 2: Structural Variants and Their Activities
Compound Variant | Key Features | Biological Activity |
---|---|---|
This compound | Imidazole core; fluorine substitution | High potency against kinases |
1-(4-bromobenzamido)-N-pyridin-2-yl-1H-imidazole-4-carboxamide | Bromine substitution; pyridine moiety | Moderate activity |
N-(3-fluorophenyl)-2-methyl-N'-phenylimidazole-4-carboxamide | Methyl substitution | Lower potency |
Properties
IUPAC Name |
1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N4O2/c25-17-4-3-5-19(12-17)29-24(32)22-14-30(15-27-22)13-16-8-10-18(11-9-16)28-23(31)20-6-1-2-7-21(20)26/h1-12,14-15H,13H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHEFSYPRSCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.